molecular formula C15H21BClNO3 B7956289 N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B7956289
M. Wt: 309.6 g/mol
InChI Key: ZJBAPGWAVGOKBU-UHFFFAOYSA-N
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Description

N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a compound that features a boronic ester group, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the reaction of 3-chloro-2-methyl-4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, inert atmosphere, elevated temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Used in the synthesis of biologically active molecules and potential drug candidates.

    Materials Science: Utilized in the development of advanced materials such as polymers and electronic devices.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes to facilitate various chemical transformations.

Mechanism of Action

The mechanism of action of N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The chloro group can also participate in nucleophilic substitution reactions, where it is replaced by a nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is unique due to the presence of both a boronic ester and a chloro group, which allows it to participate in a variety of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N-[3-chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BClNO3/c1-9-12(18-10(2)19)8-7-11(13(9)17)16-20-14(3,4)15(5,6)21-16/h7-8H,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBAPGWAVGOKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)NC(=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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